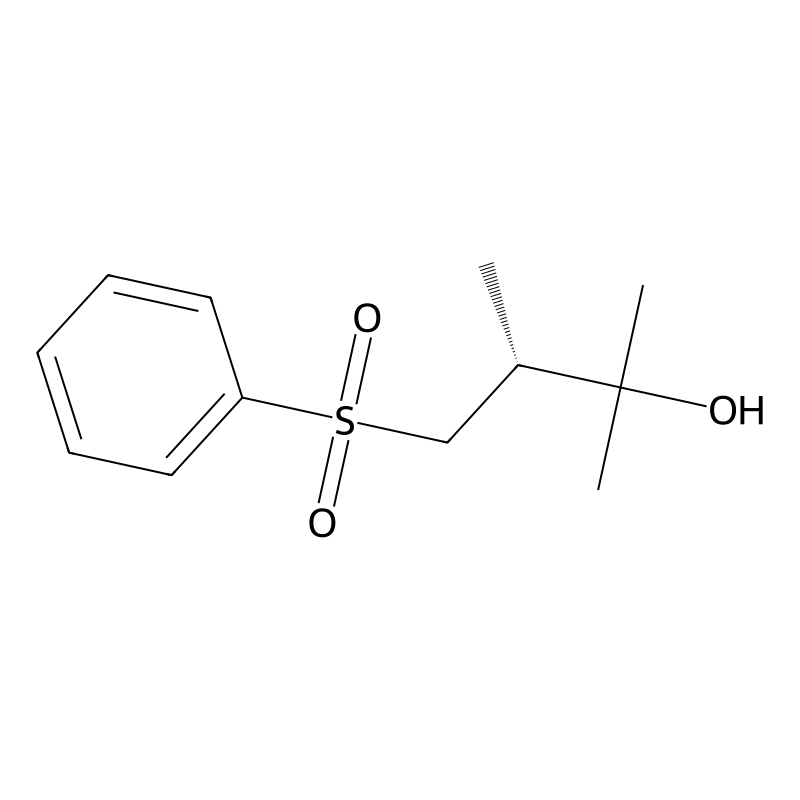

(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

They can act as a protecting group for alcohols, or as a leaving group in substitution reactions They are also used in the preparation of sulfones, sulfoxides, and sulfonamides, which have applications in various fields such as medicinal chemistry, materials science, and polymer chemistry.

- Compounds with a phenylsulfonyl group are often used in organic synthesis due to their reactivity . They can act as a protecting group for alcohols, or as a leaving group in substitution reactions . They are also used in the preparation of sulfones, sulfoxides, and sulfonamides .

- Single-benzene-based fluorophores (SBBFs), which have an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone, have been used in the development of new fluorophore derivatives in fluorophore-related materials science fields .

- The 3R Zero Emission Pyrolysis & Phosphorus Recovery Technology is an advanced bio-based novel pyrolysis and carbon bio-refinery upcycling technology for recovery of concentrated Phosphorus and natural BioPhosphate products with zero emission and energy independent circular processing and carbon negative product application performance .

Organic Synthesis

Fluorophore Development

Phosphorus Recovery Technology

Optical 3R Regeneration

(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol is a chiral alcohol characterized by its unique structure, which includes a phenylsulfonyl group attached to a saturated carbon chain. This compound has the molecular formula and is recognized for its stereochemistry, particularly the (3R) configuration, which contributes to its chemical reactivity and biological properties. The presence of the phenylsulfonyl moiety enhances its solubility and reactivity in various

- Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Esterification: The alcohol can react with carboxylic acids to form esters, which are useful intermediates in organic synthesis.

- Reduction: The ketone or aldehyde derivatives can be reduced to yield alcohols or further oxidized to produce more complex structures.

- Enzymatic Reactions: Enzymes such as lipases can catalyze the kinetic resolution of racemic mixtures of this compound, enhancing selectivity for one enantiomer over the other .

The synthesis of (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol typically involves several steps:

- Starting Materials: The synthesis begins with commercially available substrates such as 2-butanol derivatives.

- Chiral Resolution: Kinetic resolution using lipases can yield enantiomerically pure forms of the compound.

- Sulfonation Reaction: Introduction of the phenylsulfonyl group can be achieved through sulfonation reactions involving phenylsulfonyl chloride or similar reagents .

- Purification: Final purification steps often involve chromatography techniques to isolate the desired enantiomer.

This compound finds applications in various fields:

- Pharmaceutical Industry: Used as an intermediate in the synthesis of biologically active compounds.

- Organic Synthesis: Acts as a building block for more complex molecules due to its functional groups.

- Research: Employed in studies related to stereochemistry and enzymatic catalysis .

Interaction studies have focused on how (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol interacts with enzymes and other biological molecules. Research has shown that its sulfonyl group enhances binding affinity to certain enzymes, potentially leading to increased efficacy in inhibition or modulation of enzymatic activity. Moreover, studies involving kinetic resolutions highlight its ability to interact selectively with chiral environments, further emphasizing its importance in asymmetric synthesis .

Several compounds share structural similarities with (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methyl-2-butanol | Simple branched alcohol | Lacks sulfonyl group; less reactive |

| 3-Methyl-4-(phenylsulfanyl)butan-2-ol | Similar alcohol structure | Contains a sulfanyl instead of sulfonyl |

| 1-Phenylethanol | Aromatic alcohol | Lacks chirality; simpler structure |

| (S)-2,3-Dimethyl-2-butanol | Enantiomer of 2,3-Dimethyl-2-butanol | Opposite stereochemistry affects biological activity |

The phenylsulfonyl group in (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol distinguishes it from these compounds by enhancing its reactivity and potential biological interactions .